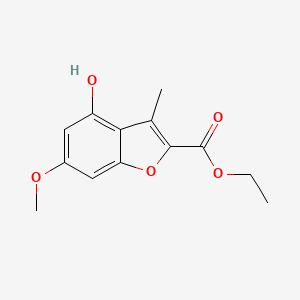![molecular formula C22H33ClN4O3 B13877424 Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)
Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperazine with 4-chlorobenzyl chloride to form 4-[[4-chlorophenyl]methyl]piperazine. This intermediate is then reacted with 4-acetylpiperazine to yield the desired compound. The final step involves the protection of the piperazine nitrogen with a tert-butyl carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include piperazine, 4-chlorobenzyl chloride, and 4-acetylpiperazine. The reactions are typically carried out in solvents such as dichloromethane or ethanol under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to known drugs. It is investigated for its potential use in treating various diseases, including cancer, infections, and neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for binding to various receptors and enzymes, modulating their activity. The acetyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied.
相似化合物的比较
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate has a similar piperazine core but differs in the substitution pattern, affecting its biological activity and chemical reactivity.
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are derivatives with different functional groups, leading to variations in their chemical properties and potential applications.
The uniqueness of tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H33ClN4O3 |
|---|---|
分子量 |
437.0 g/mol |
IUPAC 名称 |
tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H33ClN4O3/c1-17(28)25-11-13-26(14-12-25)20-15-19(23)6-5-18(20)16-24-7-9-27(10-8-24)21(29)30-22(2,3)4/h5-6,15H,7-14,16H2,1-4H3 |
InChI 键 |
DLXVYMKNXHUQGC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)CN3CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


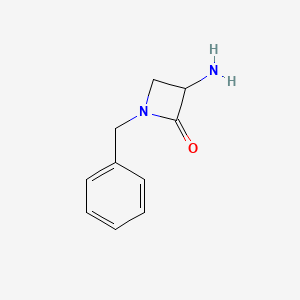
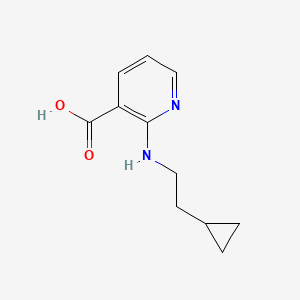


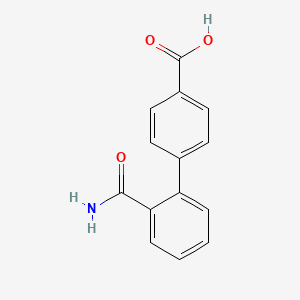
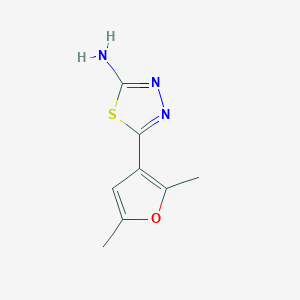
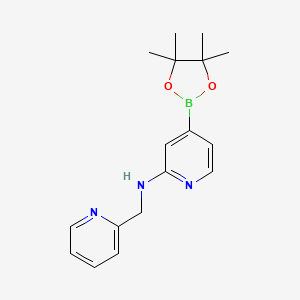

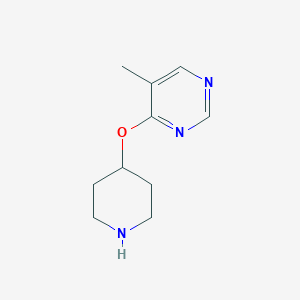
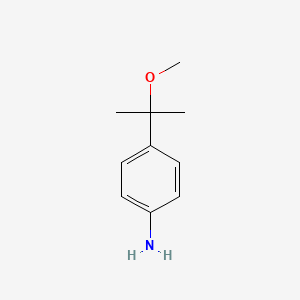
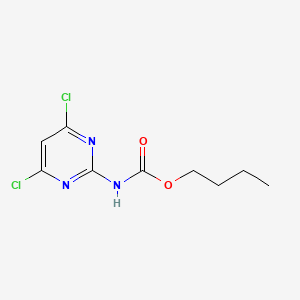

![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)
